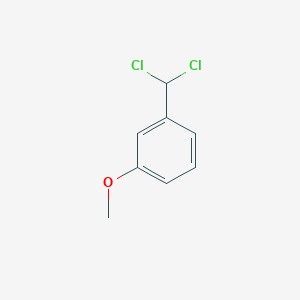

1-(dichloromethyl)-3-methoxybenzene

説明

1-(Dichloromethyl)-3-methoxybenzene is an aromatic compound featuring a methoxy group at the 3-position and a dichloromethyl (–CHCl₂) substituent at the 1-position of the benzene ring. The dichloromethyl group introduces significant steric and electronic effects, influencing its reactivity and physical properties.

Its structural analogs, such as 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines, demonstrate biological activity, hinting at possible applications in medicinal chemistry .

特性

分子式 |

C8H8Cl2O |

|---|---|

分子量 |

191.05 g/mol |

IUPAC名 |

1-(dichloromethyl)-3-methoxybenzene |

InChI |

InChI=1S/C8H8Cl2O/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,8H,1H3 |

InChIキー |

CWRQRZVUZRMXJX-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1)C(Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-(dichloromethyl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with phosphorus pentachloride (PCl5) to introduce the dichloromethyl group. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of 1-dichloromethyl-3-methoxybenzene may involve the chlorination of 3-methoxybenzyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride. This method allows for large-scale production with relatively high yields.

化学反応の分析

Types of Reactions: 1-(dichloromethyl)-3-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-methoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the dichloromethyl group can yield 3-methoxybenzyl alcohol, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: 3-Methoxybenzoic acid.

Reduction: 3-Methoxybenzyl alcohol.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

科学的研究の応用

1-(dichloromethyl)-3-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the modification of biological molecules.

Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which 1-dichloromethyl-3-methoxybenzene exerts its effects involves electrophilic aromatic substitution. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack, directing electrophiles to the ortho and para positions. The dichloromethyl group can undergo further chemical transformations, contributing to the compound’s reactivity .

類似化合物との比較

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

| Compound Name | Substituents | Key Properties/Reactivity | References |

|---|---|---|---|

| 1-(Dichloromethyl)-3-methoxybenzene | –OCH₃ (3-position), –CHCl₂ (1-position) | High electrophilicity at benzylic carbon; potential for nucleophilic substitution or elimination. Steric hindrance may limit regioselectivity in further substitutions. | [8], [10] |

| 1-(2,2-Dichlorovinyl)-3-methoxybenzene | –OCH₃ (3-position), –CCl₂=CH– (1-position) | Conjugated dichlorovinyl group enables stereoselective alkylation (Z-selectivity) under photoredox/nickel catalysis. Lower steric hindrance compared to –CHCl₂. | [8] |

| 1-(1,1-Dimethylheptyl)-3-methoxybenzene | –OCH₃ (3-position), bulky alkyl (1-position) | Bulky substituent hinders electrophilic aromatic substitution; used in cannabinoid analog synthesis. Demethylation with BBr₃ yields phenolic derivatives. | [7] |

| 1-Chloro-3-methoxybenzene | –OCH₃ (3-position), –Cl (1-position) | Simpler halogenated analog; undergoes bromination at C6 position. Lower reactivity at benzylic position compared to –CHCl₂. | [9], [11] |

Physical and Chemical Properties

- NMR Data Comparison: 1-(Dichloromethyl)-3-methoxybenzene: No direct data, but analog 1-(2,2-dichlorovinyl)-3-methoxybenzene shows ¹H NMR peaks at δ 3.82 (s, –OCH₃) and 6.84 (s, aromatic H) . 1-Chloro-3-methoxybenzene: Simpler spectrum with distinct –Cl and –OCH₃ signals; brominated derivatives show downfield shifts for aromatic protons .

- Thermal Stability : Dichloromethyl and dichlorovinyl groups may reduce thermal stability compared to alkyl or simple halogen substituents due to C–Cl bond lability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。